

Application Note: NMR Spectroscopy Characterization of Octodrine Hydrochloride (DMHA)

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Compound of Interest

Compound Name: *5-Methylheptan-2-amine
hydrochloride*

Cat. No.: *B12329440*

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Executive Summary

Octodrine Hydrochloride (2-amino-6-methylheptane HCl), often marketed as DMHA, is an aliphatic amine used in dietary supplements and historically as a nasal decongestant.[1] Its structural similarity to 1,3-DMAA necessitates precise analytical methods for identification and purity assessment.[1]

This guide details the protocol for the structural elucidation of Octodrine HCl using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Unlike simple infrared (IR) identification, NMR provides site-specific connectivity data, allowing for the differentiation of structural isomers (e.g., 1,5-dimethylhexylamine vs. 1,3-dimethylamylamine analogs) and the confirmation of the hydrochloride salt form.

Chemical Context & Assignment Logic

To interpret the spectrum accurately, one must understand the molecule's topology. Octodrine is an eight-carbon aliphatic chain with a chiral center at C2 and a branched isopropyl tail.[1]

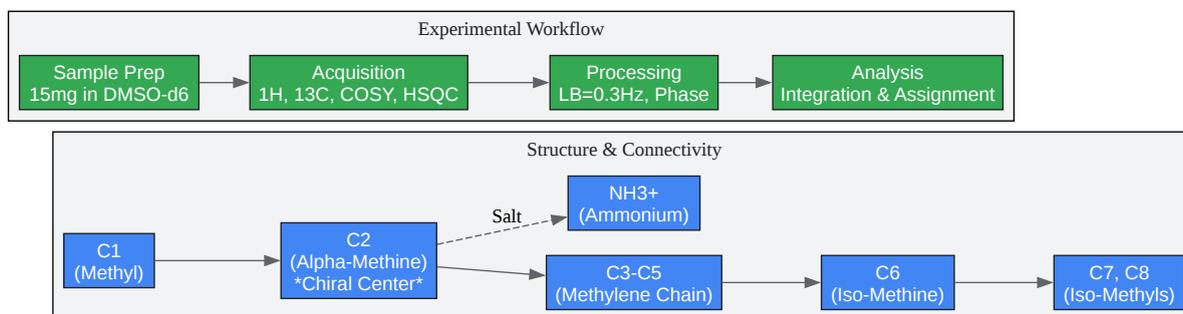
- Chemical Formula:

[2]

- IUPAC Name: 2-amino-6-methylheptane hydrochloride
- Key Structural Features:
 - C2-Methine (-proton): The most deshielded aliphatic proton due to the electron-withdrawing ammonium group ().[1]
 - C1-Methyl: A doublet coupled to the C2-methine.[1]
 - Isopropyl Tail (C6, C7, C8): A diagnostic septet (C6) and intense doublets (C7, C8) representing the terminal methyls.[2]

Structural Visualization

The following diagram outlines the carbon numbering scheme used throughout this protocol and the logical flow of the characterization workflow.



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Figure 1: Structural connectivity of Octodrine HCl and the standard NMR characterization workflow.

Experimental Protocol

Reagents and Materials

- Analyte: Octodrine Hydrochloride (Reference Standard grade recommended).[2][1]
- Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS (v/v).[1]
 - Why DMSO-d6? While is common for salts, DMSO-d6 is preferred here to observe the exchangeable ammonium protons (), which appear as a broad distinct signal (~8.0 ppm), confirming the salt formation.[2] would exchange these protons, erasing this diagnostic peak.
- NMR Tubes: High-precision 5mm tubes (e.g., Wilmad 507-PP or equivalent).[1]

Sample Preparation[5][6][7]

- Weighing: Accurately weigh 10–15 mg of Octodrine HCl into a clean vial.
 - Note: Higher concentrations (up to 20 mg) improve ¹³C sensitivity but may cause viscosity-induced broadening.[1]
- Dissolution: Add 0.6 mL of DMSO-d6. Cap and vortex until fully dissolved.[1] The solution should be clear and colorless.
- Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter is visible.[1]

Instrument Parameters (400 MHz or higher)

- Temperature: 298 K (25°C).[2][1]
- ¹H NMR:

- Pulse Angle: 30° or 90°. [1]
- Relaxation Delay (D1):
2.0 seconds (ensure quantitative integration of methyls).
- Scans (NS): 16 or 32. [2][1]
- Spectral Width: -2 to 14 ppm. [1]
- 13C NMR (Proton Decoupled):
 - Pulse Angle: 30°. [1]
 - Relaxation Delay (D1): 2.0 seconds. [2][1]
 - Scans (NS):
1024 (due to low molecular weight and relaxation times). [1]
 - Peaking: Peaks may be sharp; ensure sufficient digital resolution.

Results and Discussion

1H NMR Spectrum Analysis

The proton spectrum of Octodrine HCl in DMSO-d6 is characterized by three distinct methyl signals and a deshielded methine. [1]

Position	Chemical Shift (, ppm)	Multiplicity	Integral	Assignment Logic
NH3+	7.90 – 8.10	Broad Singlet/Triplet	3H	Ammonium protons.[1] Only visible in non-exchangeable solvents (DMSO).[1] Confirms HCl salt.[1][3]
H-2	3.05 – 3.15	Multiplet (Sextet-like)	1H	The -proton.[1] Deshielded by the adjacent positive nitrogen. [1] Shifts upfield (~2.8 ppm) if free base.[2][1]
H-3,4,5	1.20 – 1.60	Overlapping Multiplets	6H	Methylene envelope.[2] H-3 is diastereotopic and may show complexity.[1]
H-6	1.45 – 1.55	Septet (obscured)	1H	Methine of the isopropyl group. [1] Often buried in the methylene envelope.[1]
H-1	1.18 – 1.22	Doublet (Hz)	3H	Methyl group attached to the chiral center (C2).[1]

H-7, H-8	0.83 – 0.87	Doublet (Hz)	6H	Terminal isopropyl methyls.[1] Chemically equivalent due to free rotation.[1]
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Note: Chemical shifts are referenced to TMS at 0.00 ppm.[1] Values may vary

0.05 ppm depending on concentration and temperature.[1]

13C NMR Spectrum Analysis

The carbon spectrum provides the carbon skeleton verification.[1] The lack of symmetry in the chain (except for the isopropyl terminus) results in distinct signals.

Position	Chemical Shift (, ppm)	Type (DEPT-135)	Assignment Logic
C-2	46.5 – 47.5	CH	-carbon.[1] Significantly deshielded by Nitrogen.
C-3	33.0 – 34.5	CH2	-carbon.[1]
C-5	38.0 – 39.0	CH2	Methylene near the isopropyl tail.[1]
C-6	27.0 – 28.0	CH	Methine of the isopropyl group.[1]
C-4	23.5 – 24.5	CH2	Central methylene.
C-7, C-8	22.0 – 23.0	CH3	Isopropyl methyls.[1] Intense signal (2 carbons).[2][1]
C-1	18.0 – 19.0	CH3	Methyl attached to C2. [1]

Diagnostic Correlations (2D NMR)

To validate the assignment, COSY (Correlation Spectroscopy) is essential:

- H-1 / H-2 Correlation: The doublet at ~1.20 ppm will show a strong cross-peak with the methine at ~3.10 ppm.[1] This confirms the position of the amine group.[1]
- H-7,8 / H-6 Correlation: The strong doublet at ~0.85 ppm will couple to the multiplet region around 1.50 ppm, confirming the isopropyl tail.[1]
- H-2 / H-3 Correlation: The methine at ~3.10 ppm will couple to the methylene envelope, establishing the chain connectivity.[1]

Quality Control & Impurity Profiling

Common impurities in synthetic Octodrine HCl include:

- Regioisomers: 1,3-Dimethylamylamine (DMAA) analogs.[2][1][4] Look for shifts in the -proton region or different methyl coupling patterns.[1]
- Solvent Residuals:
 - Ethanol/Isopropanol:[1] Often used in recrystallization.[1] Look for signals at 1.05 ppm (t) / 3.44 ppm (q) for EtOH in DMSO.[1]
 - Water:[1][5] Variable peak around 3.3 ppm in DMSO-d6.[1]
- Synthesis Byproducts: Alkene intermediates (if reductive amination was incomplete) would appear in the 5.0–6.0 ppm region (absent in pure Octodrine).[2][1]

References

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